molecular formula Cl6H2Te B1144684 dihydrogen hexachlorotellurate(2-) CAS No. 17112-43-5

dihydrogen hexachlorotellurate(2-)

Cat. No.: B1144684
CAS No.: 17112-43-5
M. Wt: 342.33388
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrogen hexachlorotellurate(2−), with the chemical formula H₂[TeCl₆], is a hexachlorotellurate(IV) salt where two protons (H⁺) balance the charge of the [TeCl₆]²⁻ anion. The tellurium center resides in the +4 oxidation state, coordinated octahedrally by six chloride ligands. This compound is listed under CAS No. 17112-43-5 and is alternatively termed hydrogen hexachlorotellurate(IV) .

Properties

CAS No.

17112-43-5

Molecular Formula

Cl6H2Te

Molecular Weight

342.33388

Synonyms

dihydrogen hexachlorotellurate(2-)

Origin of Product

United States

Comparison with Similar Compounds

Spectroscopic and Thermal Behavior

Low-temperature vibrational spectroscopy (Raman and far-IR) of hexachlorotellurate(IV) salts identifies key bending modes:

  • ν₄ (T₂g) : ~130 cm⁻¹
  • ν₆ (T₂g) : ~110 cm⁻¹
    These modes are consistent across salts like K₂[TeCl₆] and (NH₄)₂[TeCl₆], suggesting minimal distortion of the [TeCl₆]²⁻ core despite cation variation . Phase transitions are observed in salts like K₂[TeCl₆] near 165 K, attributed to lattice rearrangements, but such transitions are absent in H₂[TeCl₆] due to its unique proton-dominated structure .

Comparison with Similar Hexachlorotellurate(IV) Salts

The physicochemical properties of H₂[TeCl₆] are influenced by its H⁺ cations, distinguishing it from analogous salts with alkali metal, ammonium, or organic cations. Below is a systematic comparison:

Table 1: Comparative Properties of Hexachlorotellurate(IV) Salts

Compound Cation Crystal System Phase Transition (K) Solubility in Water Key Vibrational Modes (cm⁻¹)
H₂[TeCl₆] H⁺ Not reported None observed High (acidic) ν₄: ~130; ν₆: ~110
K₂[TeCl₆] K⁺ Monoclinic 165 Moderate ν₄: ~130; ν₆: ~110
(NH₄)₂[TeCl₆] NH₄⁺ Cubic None observed High ν₄: ~130; ν₆: ~110
Cs₂[TeCl₆] Cs⁺ Cubic None observed Low ν₄: ~130; ν₆: ~110
(CH₃)₄N₂[TeCl₆] (CH₃)₄N⁺ Cubic 110 (phase change) Moderate ν₄: ~130; ν₆: ~110

Key Differences and Trends

Cation Size and Crystal Structure: Larger cations (e.g., Cs⁺, (CH₃)₄N⁺) stabilize cubic structures, while smaller cations (K⁺) favor monoclinic systems. H₂[TeCl₆] may adopt a unique lattice due to H⁺'s ability to form hydrogen bonds . Ammonium salts ((NH₄)₂[TeCl₆]) retain cubic symmetry without phase transitions, contrasting with K₂[TeCl₆]’s monoclinic low-temperature phase .

Solubility and Acidity :

  • H₂[TeCl₆] exhibits high solubility in water, attributed to its acidic protons, which enhance dissociation. In contrast, Cs₂[TeCl₆] has low solubility due to Cs⁺’s low hydration energy .
  • Alkali metal salts (e.g., K₂[TeCl₆]) are neutral in solution, whereas H₂[TeCl₆] acts as a strong acid, releasing H⁺ ions.

Thermal Stability :

  • Salts with organic cations (e.g., (CH₃)₄N₂[TeCl₆]) undergo low-temperature phase transitions (~110 K) due to cation reorientation, while H₂[TeCl₆]’s thermal behavior remains understudied .

Applications: H₂[TeCl₆]: Potential precursor in tellurium chemistry or catalysis due to its acidity. Alkali Metal Salts: Used in materials science for their stable lattice structures (e.g., Cs₂[TeCl₆] in optical materials) . Ammonium Salts: Explored in ion-exchange processes owing to high solubility .

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